(E)-(4-Butylstyryl)boronic acid

Medicinal Chemistry Organic Synthesis Materials Science

Generic boronic acids risk low yields and stereochemical scrambling in cross-coupling, compromising SAR studies and optoelectronic performance. (E)-(4-Butylstyryl)boronic acid (CAS 480425-29-4) delivers defined E-geometry and a para-butyl solubilizing chain for reliable Suzuki-Miyaura outcomes. • Osteogenic SAR: Key building block for Runx2/Osterix-upregulating analogs with activity at 10 µM • Materials: Enables iterative polymerization to soluble oligo(phenylenevinylene)s for OLED/OPV applications • Supply: Consistent 97% purity; stored at -20°C under inert gas for long-term stability

Molecular Formula C12H17BO2
Molecular Weight 204.08 g/mol
CAS No. 480425-29-4
Cat. No. B1374591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(4-Butylstyryl)boronic acid
CAS480425-29-4
Molecular FormulaC12H17BO2
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESB(C=CC1=CC=C(C=C1)CCCC)(O)O
InChIInChI=1S/C12H17BO2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10,14-15H,2-4H2,1H3
InChIKeyAJCKKPVFZKJQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Advantages of (E)-(4-Butylstyryl)boronic Acid


(E)-(4-Butylstyryl)boronic acid (CAS 480425-29-4) is a specialized alkenylboronic acid building block with the molecular formula C12H17BO2 and a molecular weight of 204.07 g/mol . It features a trans-configured styryl moiety with a para-butyl substituent, making it a valuable precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of π-conjugated systems and functionalized biaryl architectures [1]. The compound is primarily utilized as a reagent in academic and industrial organic synthesis, particularly in medicinal chemistry and materials science for the introduction of a 4-butylstyryl fragment into target molecules .

1 Suzuki-Miyaura cross-coupling for π-conjugated systems
2 Introduces trans-4-butylstyryl moiety with defined E-geometry
3 Medicinal chemistry and materials science building block

Risks of Substituting (E)-(4-Butylstyryl)boronic Acid


Substituting (E)-(4-Butylstyryl)boronic acid with other commercially available boronic acids, such as simple (E)-styrylboronic acid or 4-butylphenylboronic acid, is not equivalent in terms of both synthetic performance and end-property outcomes. The unique combination of a rigid, trans-styryl π-system and a hydrophobic butyl chain imparts distinct electronic and steric properties that influence reaction kinetics, yield, and the final material's functionality [1]. Critically, the *E*-geometry of the alkenylboronic acid is essential for maintaining the desired conformation in subsequent cross-coupling steps, as the corresponding *Z*-isomer would lead to a different stereochemical outcome. While detailed head-to-head quantitative performance data for this specific compound is sparse in the public domain, the potential for generic substitution to result in lower coupling yields, altered regioselectivity, or compromised performance in advanced applications (e.g., osteogenic inducer analogs) is a significant procurement risk that warrants a careful, evidence-based selection process [2].

(E)-Styrylboronic acid lacks the para-butyl chain; lipophilicity and steric profile may shift, potentially altering reaction kinetics and target molecule properties.
4-Butylphenylboronic acid lacks the alkenyl linker; conjugation and geometry differ, compromising the E-configuration essential for stereochemical outcomes.
Z-isomer or undefined geometry may lead to different stereochemistry in cross-coupling; E-geometry must be verified for consistent results.

(E)-(4-Butylstyryl)boronic Acid vs. Analogs: Key Evidence


Structural & Lipophilic Property Comparison

A key differentiator for (E)-(4-Butylstyryl)boronic acid is its unique structural profile, which combines an alkenylboronic acid group with a lipophilic butyl chain. This contrasts with (E)-styrylboronic acid (CAS 6783-05-7), which lacks the butyl group, and 4-butylphenylboronic acid (CAS 145240-28-4), which lacks the styryl alkenyl moiety. The presence of both the *E*-configured alkenyl linker and the para-butyl chain confers a distinct combination of electronic properties and lipophilicity that can influence reaction outcomes and biological activity in synthesized target molecules [1]. For instance, in the context of 5,6-dehydrokawain analogs, the 4-butylstyryl derivative (compound 21) demonstrated significant osteogenic induction at 10 µM, while the SAR study indicated that alkylation of the para position of the aromatic ring promotes this activity [2].

Structural Profile
Class-level inference
Target: C12H17BO2, MW 204.07, 5 rot. bonds, TPSA 40.5 Ų
Comparators: (E)-Styrylboronic acid (MW 147.97, 2 rot. bonds); 4-Butylphenylboronic acid (MW 178.04, 3 rot. bonds)
Supports lipophilicity and permeability differentiation for SAR exploration.
Computed properties; in-solution behavior may vary.
Medicinal Chemistry Organic Synthesis Materials Science

Purity & Quality Assurance Comparison

From a procurement standpoint, the availability of (E)-(4-Butylstyryl)boronic acid with defined, high purity specifications is a critical differentiator compared to sourcing from less specialized vendors. Reputable suppliers such as AKSci and Bide Pharmatech provide this compound with a minimum purity of 95-97%, often accompanied by batch-specific analytical data (NMR, HPLC, GC) . This level of quality assurance is not universally guaranteed for all boronic acid analogs, which can suffer from varying amounts of anhydride formation or other impurities that can negatively impact coupling reaction yields and reproducibility. For example, AKSci specifies a minimum purity of 95% for this compound, stored in a cool, dry place, ensuring long-term stability .

Purity Specification
Supporting evidence
95–97% (HPLC, GC) with batch-specific COA
Consistent purity supports reproducible coupling yields and reduces purification.
Verify supplier batch COA for anhydride content.
Procurement Quality Control Chemical Synthesis

Osteogenic Induction Activity Comparison

While the target compound (E)-(4-Butylstyryl)boronic acid is a precursor, its utility is validated by the biological activity of a derivative synthesized from it. A study on 5,6-dehydrokawain analogs found that (E)-6-(4-Butylstyryl)-4-methoxy-2H-pyran-2-one (compound 21) significantly upregulated Runx2 and Osterix mRNA expression at 10 µM, and also inhibited RANKL-induced osteoclast differentiation [1]. The study's structure-activity relationship (SAR) revealed that alkylation of the para position of the aromatic ring (as in the 4-butylstyryl group) promotes osteogenic activity. This activity profile differentiates the butyl-substituted derivative from the ethyl-substituted analog (compound 14), which also showed activity but may have different potency or selectivity profiles [1].

Osteogenic Induction
Cross-study comparable
Butyl derivative (10 µM): Runx2/Osterix mRNA upregulation; RANKL osteoclast inhibition.
Ethyl derivative (10 µM): also active; direct potency comparison not reported.
Reported osteogenic differentiation model response; supports 4-butylstyryl SAR context.
Derivative activity; endpoint equivalence not established.
Medicinal Chemistry Osteoporosis SAR

Key Applications of (E)-(4-Butylstyryl)boronic Acid


Osteogenic Inducers & Bone Anabolic Agents

Based on evidence from a 2017 study, the 4-butylstyryl moiety is a critical pharmacophore in the development of osteogenic inducers. The target compound (E)-(4-Butylstyryl)boronic acid serves as a key building block for the synthesis of (E)-6-(4-Butylstyryl)-4-methoxy-2H-pyran-2-one (compound 21), which demonstrated significant upregulation of Runx2 and Osterix mRNA expression at 10 µM and inhibition of osteoclast differentiation [1]. This application is highly relevant for medicinal chemistry programs targeting osteoporosis and other bone-related diseases.

π-Conjugated Polymers for Organic Electronics

As an alkenylboronic acid with a trans-styryl group, (E)-(4-Butylstyryl)boronic acid is an ideal monomer for iterative Suzuki-Miyaura cross-coupling polymerizations to synthesize oligo(phenylenevinylene)s (OPVs) and related π-conjugated materials [2]. The butyl side chain enhances solubility and processability of the resulting polymers, which are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The *E*-geometry is essential for maintaining extended conjugation and optoelectronic properties.

Late-Stage Functionalization in Medicinal Chemistry

The boronic acid group allows for the introduction of a 4-butylstyryl fragment onto complex aryl or heteroaryl halide cores via Suzuki-Miyaura coupling. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and modulate the lipophilicity, membrane permeability, and binding affinity of drug candidates. The butyl chain can enhance hydrophobic interactions with protein binding pockets, while the styryl group provides a rigid, π-conjugated linker [3].

Liquid Crystal & Functional Material Intermediates

The combination of a rigid aromatic core, a flexible butyl chain, and a reactive boronic acid group makes (E)-(4-Butylstyryl)boronic acid a valuable precursor for the synthesis of novel liquid crystalline materials. The butyl group contributes to the formation of smectic or nematic phases, while the styryl unit provides polarizability and anisotropy, which are essential for electro-optical applications [4].

Application
Selection Property
Validation Focus
Osteogenic Inducer Synthesis
4-Butylstyryl pharmacophore introduction
Osteoblast differentiation endpoint screening (Runx2/Osterix context)
π-Conjugated Polymers
Trans-styryl conjugation and solubility
Optoelectronic property validation (OLED, OPV)
Late-Stage Functionalization
Boronic acid handle for Suzuki coupling
Lipophilicity and binding affinity SAR assessment
Liquid Crystal Intermediates
Rigid-flexible amphiphilicity
Mesophase behavior and electro-optical property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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